Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate
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Overview
Description
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is an organic compound with the molecular formula C7H10O3S It belongs to the class of thiopyran derivatives, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with a suitable ester in the presence of a base, followed by oxidation to form the desired thiopyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiopyran ring can form strong interactions with metal ions or other nucleophilic sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
- Methyl 2-oxotetrahydro-3-furancarboxylate
- Methyl 3-methyl-4-oxotetrahydro-2H-thiopyran-3-carboxylate
Comparison: Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is unique due to the position of the oxo group and the carboxylate ester. This specific arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H10O3S |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
methyl 3-oxothiane-4-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3 |
InChI Key |
OBJGTGYIKSEYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCSCC1=O |
Origin of Product |
United States |
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